molecular formula C19H22N2O2 B4038360 N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide

N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide

Cat. No.: B4038360
M. Wt: 310.4 g/mol
InChI Key: KKPUZDVNYPJFAK-UHFFFAOYSA-N
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Description

N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related benzamide compounds have been extensively studied. For example, Adam et al. (2016) detailed the synthesis and antibacterial study of a similar compound, highlighting its crystallization and characterization through elemental analysis, X-ray crystallography, and spectroscopic techniques (Adam et al., 2016).
  • Another study by Bertolasi et al. (1995) explored the crystal structures of compounds forming intermolecular N–H⋯O hydrogen bonds, indicating the importance of π-conjugated systems in strengthening hydrogen bonds, which can be relevant for the structural analysis of benzamides (Bertolasi et al., 1995).

Pharmacological Potential

  • Research into the pharmacokinetics and tissue distribution of related compounds, such as IN-1130, a novel ALK5 inhibitor with potential anti-fibrosis applications, provides insights into the bioavailability and effectiveness of such compounds in vivo. This study by Kim et al. (2008) highlights the potential of benzamide derivatives in the treatment of fibrosis and cancer (Kim et al., 2008).

Chemical Properties and Reactions

  • The study of copper-mediated direct aryloxylation of benzamides by Hao et al. (2014) reveals the role of an N,O-bidentate directing group in the selective mono- or diaryloxylation of benzamides. This provides a straightforward method for synthesizing mono- and diaryloxylated benzoic acids, showcasing the versatility of benzamide derivatives in chemical synthesis (Hao et al., 2014).

Application in Material Science

  • A study on N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators by Yadav and Ballabh (2020) illustrates the role of methyl functionality and S⋯O interaction in gelation behavior. This research contributes to the development of new materials with potential applications in various industries (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-methyl-3-(2-methylprop-2-enoxy)-N-[(3-methylpyridin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)13-23-17-9-5-8-16(11-17)19(22)21(4)12-18-15(3)7-6-10-20-18/h5-11H,1,12-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPUZDVNYPJFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN(C)C(=O)C2=CC(=CC=C2)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide
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N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide
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N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide
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N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide
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N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide
Reactant of Route 6
N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.